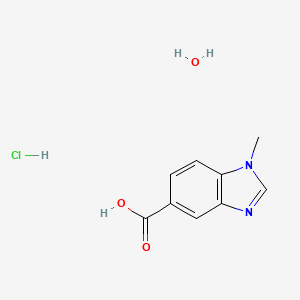

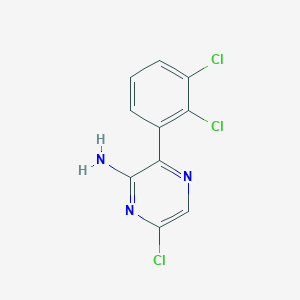

![molecular formula C22H18ClFN4O2 B2457052 N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923687-17-6](/img/structure/B2457052.png)

N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) . It has been characterized as potent and selective with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Synthesis Analysis

The synthesis of this compound started from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated, leading to the novel pyrazolo [4,3-b]pyridine head group . The discovery of this compound involved the evaluation of a number of amide bioisosteres .Scientific Research Applications

Non-Small Cell Lung Carcinoma (NSCLC): Gefitinib is approved for third-line treatment in chemoresistant NSCLC patients. It has demonstrated efficacy in improving progression-free survival and quality of life compared to conventional chemotherapy .

Improved Synthesis and Characterization

Researchers have developed an improved three-step synthesis protocol for gefitinib. Key features include:

Elimination of Impurities: The process effectively eliminates prior art-reported impurities by using isolable and stable intermediates. High boiling solvents are replaced with low boiling solvents, and the need for a base is eliminated .

Preclinical Characterization

In addition to its clinical applications, gefitinib has been studied preclinically:

- mGlu4 Positive Allosteric Modulators (PAMs) : Researchers explored modifications to the picolinamide head group to improve pharmacokinetic properties. Although not directly related to cancer therapy, this work highlights the compound’s versatility and potential for other applications .

Antiproliferative Efficacy in Colon Cancer Cells

Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) , demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism of action involves intrinsic apoptosis .

Structural Insights

Structural studies have revealed how gefitinib interacts with its target:

- Binding Pocket : Gefitinib fits into the ATP-binding pocket of EGFR, stabilized by hydrophobic contacts and hydrogen bonds. Understanding these interactions aids in drug design and optimization .

Pawan Kumar, Muhammad Taufiq F. Mazlee, Muhammad K. Abdul Wahab, Chandra Kant Belwal, Ramesh Kumar & Shahnawaz Sajid. “Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).” Chemical Papers, Volume 73, 2019. “Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.” European Journal of Medicinal Chemistry, 2016. “Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis.” Molecules, 2021. “Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of the Epidermal Growth Factor Receptor.” International Journal of Molecular Sciences, 2023.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. One of the search results indicated that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN4O2/c1-2-10-27-12-16(21(29)25-14-8-9-19(24)18(23)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGZOHIGYZJUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

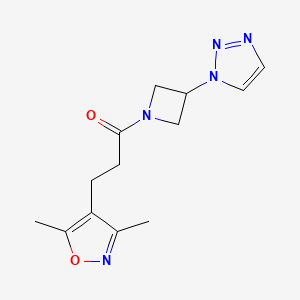

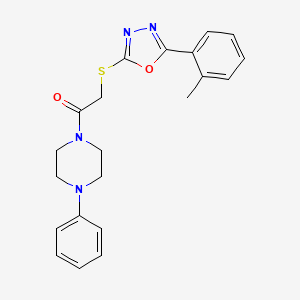

![N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456970.png)

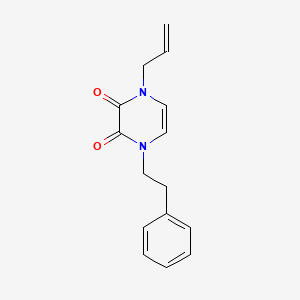

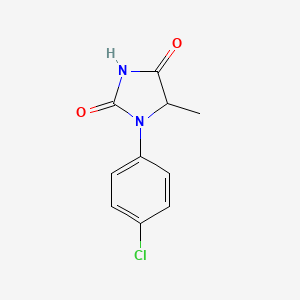

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2456974.png)

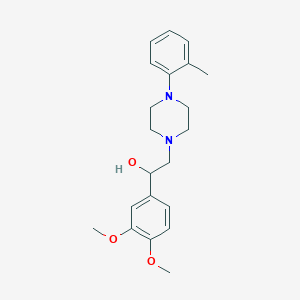

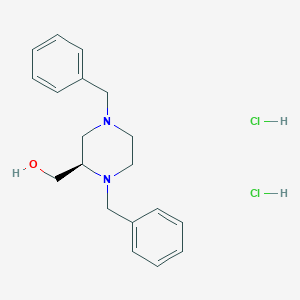

![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)

![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2456981.png)

![N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2456991.png)